6-Chloro-5-nitro-3,3'-bipyridine
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Overview
Description
6-Chloro-5-nitro-3,3’-bipyridine is an organic compound with the molecular formula C10H6ClN3O2. It is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal centers, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitro-3,3’-bipyridine typically involves the nitration of 6-chloro-3,3’-bipyridine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 5-position .
Industrial Production Methods
Industrial production methods for bipyridine derivatives, including 6-Chloro-5-nitro-3,3’-bipyridine, often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitro-3,3’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF), and base catalysts.
Major Products Formed
Reduction: 6-Amino-5-nitro-3,3’-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-nitro-3,3’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitro-3,3’-bipyridine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, enhancing reaction rates and selectivity. The nitro and chloro groups also contribute to the compound’s reactivity, allowing it to undergo further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3,3’-Bipyridine: Lacks the chloro and nitro substituents, making it less reactive in certain chemical reactions.
6-Chloro-3,3’-bipyridine: Lacks the nitro group, reducing its potential for further functionalization.
5-Nitro-3,3’-bipyridine: Lacks the chloro group, affecting its coordination properties.
Uniqueness
6-Chloro-5-nitro-3,3’-bipyridine is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a wide range of chemical transformations, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H6ClN3O2 |
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Molecular Weight |
235.62 g/mol |
IUPAC Name |
2-chloro-3-nitro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-9(14(15)16)4-8(6-13-10)7-2-1-3-12-5-7/h1-6H |
InChI Key |
HPNCJUJTXDFQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(N=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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